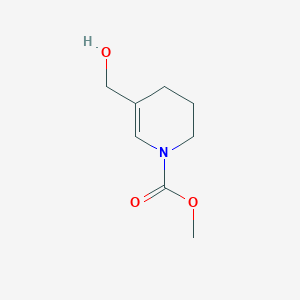

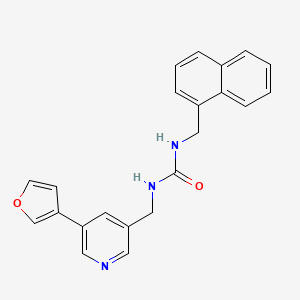

Methyl 5-(hydroxymethyl)-3,4-dihydropyridine-1(2H)-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(Hydroxymethyl)furfural (HMF) is an organic compound formed by the dehydration of reducing sugars . It is a white low-melting solid (although commercial samples are often yellow) which is highly soluble in both water and organic solvents . The molecule consists of a furan ring, containing both aldehyde and alcohol functional groups .

Synthesis Analysis

HMF was synthesized by refluxing fructose in DMSO for 2 h followed by a Wittig reaction with methyl (triphenylphosphoranylidene)acetate . The reaction occurred at room temperature in 1 h .Molecular Structure Analysis

The molecule consists of a furan ring, containing both aldehyde and alcohol functional groups . The structures of the synthesized products were elucidated using physicochemical analytical methods .Chemical Reactions Analysis

HMF can form in sugar-containing food, particularly as a result of heating or cooking . Its formation has been the topic of significant study .Physical And Chemical Properties Analysis

HMF is a white low-melting solid (although commercial samples are often yellow) which is highly soluble in both water and organic solvents . It has a molar mass of 126.111 g·mol −1 .Wissenschaftliche Forschungsanwendungen

Synthesis of Stable 5-HMF Derivatives

One of the applications of these compounds is in the synthesis of stable 5-HMF derivatives directly from carbohydrates . This is a challenging problem for contemporary chemistry, and the development of such methods is highly promising for biological screening .

Production of Fuels, Chemicals, and Materials

5-HMF, to which these compounds are related, is a well-recognized renewable chemical intermediate in the biorefinery research for the production of fuels, chemicals, and materials . The increased availability of 5-HMF has attracted many studies exploring its use towards value-added fine chemicals .

Conversion of Biomass into 5-HMF

These compounds can be used in the catalytic conversion of biomass into 5-HMF . Solid acids with Brønsted and/or Lewis acidic sites, such as sulfonated solid acids, carbon-based acids, and zeolite particles, have been widely applied in the conversion of cellulose into 5-HMF .

Production of Hydrophobic Analogs of HMF

The compounds can be used in the production of hydrophobic analogs of HMF . These analogs show promises in supplanting HMF from its derivative chemistry .

Use in Organic Synthesis

These compounds can be used in organic synthesis . Transformations of the aldehydic moiety of 5-HMF will be discussed, then the transformations of the hydroxymethyl group, and the modifications of the furan ring .

Inhibition of Sickle Cell Formation

Preliminary in vivo studies using transgenic sickle mice showed that orally administered 5HMF inhibits the formation of sickled cells in the blood .

Zukünftige Richtungen

The utilization and development of biomass resources is an efficient solution to mitigate the fossil energy crisis . Based on the advantages of mild reaction conditions, rapid reaction, and high conversion, the synthesis of 2,5-furandicarboxylic acid (FDCA) by the electrocatalytic oxidation of 5-hydroxymethylfurfural (HMFOR) has attracted considerable attention .

Eigenschaften

IUPAC Name |

methyl 5-(hydroxymethyl)-3,4-dihydro-2H-pyridine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-12-8(11)9-4-2-3-7(5-9)6-10/h5,10H,2-4,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMSKRZYFEYIGCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCCC(=C1)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-(hydroxymethyl)-3,4-dihydropyridine-1(2H)-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2669512.png)

![4-[1-benzyl-4-(piperidin-1-ylcarbonyl)-1H-1,2,3-triazol-5-yl]pyridine](/img/structure/B2669522.png)

![2,4-dihydroxy-N-(4-(pyridin-3-yl)thiazol-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B2669525.png)

![N-(3-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl)ethenesulfonamide](/img/structure/B2669526.png)

![(14-Methyl-7-{[(2-methylphenyl)methyl]sulfanyl}-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2669527.png)

![2-chloro-N-[(3-hydroxyphenyl)methyl]-6-methylpyridine-4-carboxamide](/img/structure/B2669530.png)

![2-[(4-Aminophenyl)thio]-N-[3-(trifluoromethyl)-phenyl]propanamide](/img/structure/B2669531.png)